molecular formula C11H6ClFN2O2 B1472235 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid CAS No. 1258634-03-5

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid

Cat. No.: B1472235
CAS No.: 1258634-03-5
M. Wt: 252.63 g/mol
InChI Key: RDUYCXRBDRKGMT-UHFFFAOYSA-N
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Description

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid is a heterocyclic aromatic compound that contains a pyridazine ring substituted with chlorine, fluorine, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 3-chloropyridazine.

    Reaction Conditions: The key steps involve halogenation, nitration, and subsequent carboxylation reactions. For instance, the fluorobenzene derivative can be nitrated using nitric acid and sulfuric acid, followed by reduction to the corresponding amine. This amine can then undergo diazotization and Sandmeyer reaction to introduce the chlorine atom.

    Final Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the chlorine or fluorine atoms.

    Oxidation: Products with oxidized functional groups, such as carboxylic acids or ketones.

    Reduction: Products with reduced functional groups, such as alcohols or amines.

Scientific Research Applications

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is investigated for its potential use in the development of herbicides and pesticides.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways.

    Agrochemicals: It may interfere with specific biochemical pathways in target organisms, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-6-(4-fluorophenyl)pyridazine-4-carboxylic acid
  • 3-Chloro-6-(2-fluorophenyl)pyridazine-4-carboxylic acid
  • 3-Chloro-6-(3-chlorophenyl)pyridazine-4-carboxylic acid

Uniqueness

3-Chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-10-8(11(16)17)5-9(14-15-10)6-2-1-3-7(13)4-6/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUYCXRBDRKGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(C(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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